(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-15-10-12-25(13-11-15)31(27,28)18-7-4-16(5-8-18)21(26)23-22-24(2)19-9-6-17(29-3)14-20(19)30-22/h4-9,14-15H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGUSJSHICYHPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Methoxylation and methylation: Introduction of the methoxy and methyl groups on the benzo[d]thiazole ring can be done using methylating agents like methyl iodide in the presence of a base.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chloride in the presence of a base.
Formation of the final product: The final step involves the condensation of the sulfonylated intermediate with 4-methylpiperidine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer or bacterial infections.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone-Based Benzamide Derivatives
Compounds such as (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide () share a benzamide core but replace the benzo[d]thiazole with a thiazolidinone ring. Key differences include:
- Synthesis: Activation reagents like N-ethyl-N’-(dimethylaminopropyl)-carbodiimide hydrochloride (EDC) are used for coupling, contrasting with the sulfonylation strategies required for the target compound .
Imidazolidin-2-ylidene Sulfonamide Derivatives
Derivatives such as 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide () feature sulfonamide groups but diverge in core structure:
- Substituent Profile : Chloro and methyl groups at positions 4 and 5 on the benzene ring introduce steric hindrance and electron-withdrawing effects, contrasting with the methoxy (electron-donating) and methyl groups in the target compound.
- Synthetic Pathways : Ethyl bromoacetate and triethylamine-mediated alkylation are employed, differing from the sulfonamide coupling steps used for the target compound .
Diallyl Sulfamoyl Analogues
The compound 4-[bis(prop-2-enyl)sulfamoyl]-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide () shares the benzo[d]thiazole core and methoxy/methyl substituents but differs in the sulfonyl group:
- Sulfamoyl vs. Sulfonamide : The diallyl sulfamoyl group introduces two allyl chains, increasing lipophilicity and flexibility compared to the rigid 4-methylpiperidinyl sulfonamide.
- The piperidine group in the target compound, by contrast, offers basicity for salt formation and improved aqueous solubility .
Fluorobenzo[d]thiazol Derivatives
Compounds like N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride () provide insights into halogenation effects:
- This contrasts with the methoxy group (electron-donating) in the target compound.
- Auxiliary Groups: The dimethylaminoethyl side chain introduces a tertiary amine, enhancing solubility via protonation, whereas the target compound’s 4-methylpiperidine may balance lipophilicity and solubility .
Structural and Functional Comparison Table
Biological Activity
The compound (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, supported by data tables and relevant case studies.
Structural Overview
This compound features a benzo[d]thiazole moiety combined with a piperidine sulfonamide, which is significant for its pharmacological properties. The presence of methoxy and methyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Synthesis
The synthesis of this compound can be approached through multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules. Typical methods include:
- Formation of the Benzothiazole Core : This involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
- Condensation Reaction : The final step includes the reaction of the benzothiazole derivative with piperidine sulfonamide under basic conditions.
Biological Activity
Preliminary studies suggest that compounds with similar structural characteristics exhibit a variety of biological activities, including:
- Anticancer Activity : Compounds in this class have shown promise in inhibiting tumor growth.
- Antimicrobial Properties : Similar derivatives have demonstrated effectiveness against various pathogens.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
-
Anticancer Potential :
- A study investigated the cytotoxic effects of related benzothiazole derivatives on cancer cell lines, revealing that structural modifications significantly impacted their potency against specific cancer types .
- The compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways.
- Antimicrobial Activity :
- Anti-inflammatory Mechanisms :
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Benzo[d]thiazole | Antimicrobial |
| Compound B | Piperidine | Anticancer |
| Compound C | Sulfonamide | Anti-inflammatory |
The uniqueness of this compound lies in its specific combination of functional groups, which may enhance biological activity compared to its analogs.
The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in disease processes. For instance:
- Inhibition of Enzymatic Activity : It may act as an inhibitor for certain kinases or histone acetyltransferases, modulating cellular signaling pathways.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodological Answer : Synthesis involves multi-step reactions requiring precise control of:
- Temperature : Optimal ranges (e.g., 60–80°C for sulfonylation steps) to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance solubility and reactivity of intermediates .
- Reaction Time : Extended reaction times (12–24 hrs) for cyclization steps to ensure complete ring closure .
Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product with >95% purity .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use complementary analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., δ 7.8–8.2 ppm for benzamide protons) .
- HPLC-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z ~480) and purity .
- X-ray Crystallography : Resolve the (E)-configuration of the imine bond if crystallizable .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity be resolved?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variations) may arise from:
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
- Structural Analogues : Compare activity of derivatives (e.g., replacing 4-methylpiperidinyl with morpholino groups) to identify SAR trends .
Validate findings using orthogonal assays (e.g., fluorescence polarization for target binding vs. cell viability assays) .
Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action?
- Methodological Answer :
- Target Identification :
- Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins .
- Molecular Docking : Screen against kinase or GPCR libraries (e.g., AutoDock Vina) to prioritize targets .
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects in treated cells .
Q. How can in vivo efficacy and pharmacokinetics (PK) be systematically evaluated?
- Methodological Answer :
- Animal Models : Use xenograft mice for anticancer activity or LPS-induced inflammation models for immunomodulatory studies .
- PK Parameters :
- Bioavailability : Administer orally and intravenously to calculate F% .
- Metabolite Profiling : LC-MS/MS to identify major metabolites (e.g., sulfonamide hydrolysis products) .
Key Recommendations for Researchers
- Prioritize stereochemical purity during synthesis, as (E)-configuration is critical for bioactivity .
- Use cryo-EM or SPR for high-resolution target validation if crystallization fails .
- Cross-validate PK/PD data across species (e.g., rodent vs. primate) to assess translational potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
